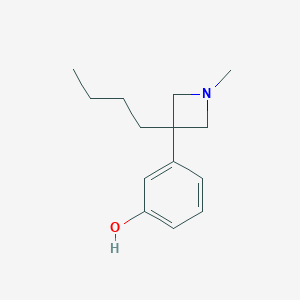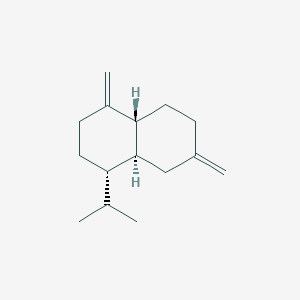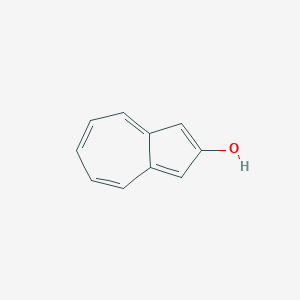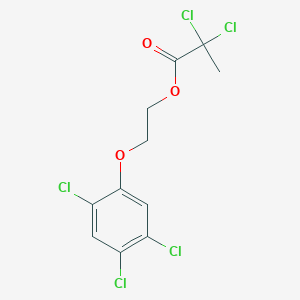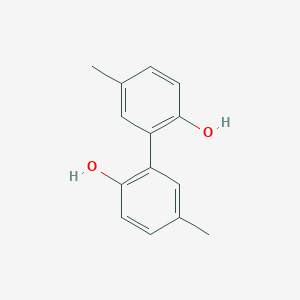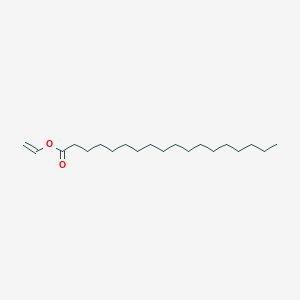
硬脂酸乙烯酯
描述
Vinyl stearate is a waxy solid . It is also known as ethenyl octadecanoate . The molecular formula of Vinyl stearate is C20H38O2 .
Synthesis Analysis
Vinyl stearate can be prepared by a vinyl interchange or transvinylation reaction between a vinyl ester reactant and stearic acid . The reaction is reversible and can be carried out batch-wise or advantageously in a continuous process . The crude reaction product contains the vinyl stearate product and the by-product acid, unreacted vinyl ester reactant, unreacted stearic acid, and the vinyl interchange catalyst .
Molecular Structure Analysis
The molecular weight of Vinyl stearate is 310.5 g/mol . The molecular structure of Vinyl stearate can be represented as CH3(CH2)16CO2CH=CH2 .
Chemical Reactions Analysis
Vinyl stearate can undergo various chemical reactions. For instance, it can participate in free radical polymerization reactions . It can also react with molecular oxygen (O2) to form polyperoxides .
Physical And Chemical Properties Analysis
Vinyl stearate is a white, waxy solid . It is insoluble in water and alcohol, moderately soluble in ketones and vegetable oils, and soluble in most hydrocarbon and chlorinated solvents . Its melting point is 35-37 °C .
科学研究应用
Application in Polymer Science
Field
Summary of the Application
Vinyl Stearate is used as a thermal stabilizer in the production of Polyvinyl Chloride (PVC). PVC is an important thermoplastic material due to its versatility and low cost. However, it decomposes at temperatures lower than its processing temperature. To overcome this problem, thermal stabilizers like Vinyl Stearate are used to protect PVC from the chemical degradation effects of heat .
Methods of Application
During the polymerization process of PVC, Vinyl Stearate is added as a thermal stabilizer. The stabilizer technology depends on preventing or repairing defect sites along some of the polymer chains .
Results or Outcomes
The use of Vinyl Stearate as a thermal stabilizer in PVC production helps to prevent color change and loss of mechanical, electrical, and rheological properties as a result of chain scission and cross-linking .
Application in Cyclodextrin Synthesis
Field
Summary of the Application
Vinyl Stearate is used in the self-acylating reaction for the synthesis of amphiphilic cyclodextrins .
Methods of Application
In the self-acylating reaction, Vinyl Stearate is used as an acylating agent in the presence of dimethylformamide. No base, catalyst, or enzyme is used in this process .
Results or Outcomes
The use of Vinyl Stearate in this reaction leads to the successful synthesis of amphiphilic cyclodextrins .
Application in Antioxidant Research
Field
Summary of the Application
Vinyl Stearate is used in the enzymatic transesterification of (−)-Epigallocatechin-3-O-gallate (EGCG) to enhance its lipophilicity and antioxidant ability in a non-aqueous system .
Methods of Application
Vinyl Stearate is added to the enzymatic transesterification of EGCG. The lipase DF “Amano” 15 is used as the catalyst. The optimal reaction conditions were: acetonitrile as the solvent, the molar ratio of vinyl stearate: EGCG as 3:1, an enzyme amount of 4.0% (ratio of substrate mass), and a reaction temperature and time of 50 °C and 96 h, respectively .
Results or Outcomes
The use of Vinyl Stearate in this reaction achieved 65.2% EGCG conversion. The lipophilicity of EGCG stearyl derivatives (3.49 ± 0.34) was higher (5.06 times) than that of the parent EGCG (0.69 ± 0.08). Furthermore, EGCG stearyl derivatives had excellent lipid oxidation compared with BHT, BHA, and parent EGCG .
Application in Starch Ester Synthesis
Field
Summary of the Application
Vinyl Stearate is used in the synthesis of long-chain fatty esters of corn starch (starch laurate and starch stearate) with a broad range in degree of substitution (DS = 0.24-2.96) .
Methods of Application
The fatty esters were prepared by reacting the starch with Vinyl Stearate in the presence of basic catalysts (Na (2)HPO (4), K (2)CO (3), and Na acetate) in DMSO at 110 degrees C .
Results or Outcomes
The DS of the products is a function of the carbon number of the fatty acid chain, vinyl ester to starch ratio and the type of catalyst .
Application in Biomedical Research
Field
Summary of the Application
Vinyl Stearate is used in the synthesis of degradable vinyl polymers for biomedical applications .
Methods of Application
Vinyl Stearate is used in the synthesis of degradable vinyl polymers. These polymers are attractive materials owing to their ease of synthesis and their broad diversity of architectures, compositions, and functionalities .
Results or Outcomes
The use of Vinyl Stearate in this reaction leads to the successful synthesis of degradable vinyl polymers. These polymers have potential applications in microelectronics and biomaterials, especially in drug delivery devices and tissue engineering scaffolds .
Application in Thermoplastic Cellulose Ester Synthesis
Summary of the Application
Vinyl Stearate is used in the synthesis of long-chain cellulose esters (laurate, myristate, palmitate, and stearate) with a degree of substitution (DS) up to 1.8 .
Methods of Application
The fatty esters were prepared by reacting the starch with Vinyl Stearate in the presence of basic catalysts in DMSO at 110 degrees C .
Results or Outcomes
The DS of the products is a function of the carbon number of the fatty acid chain, vinyl ester to starch ratio, and the type of catalyst .
安全和危害
未来方向
属性
IUPAC Name |
ethenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIMBWBBOJPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-95-6 | |
| Record name | Poly(vinyl stearate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20861736 | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl stearate | |
CAS RN |
111-63-7 | |
| Record name | Vinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


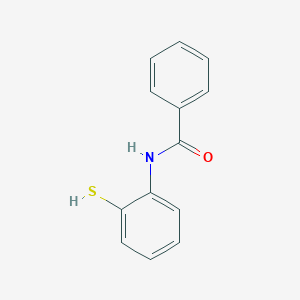
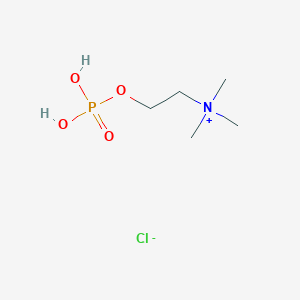
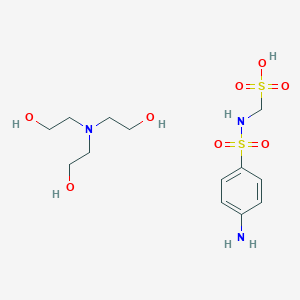
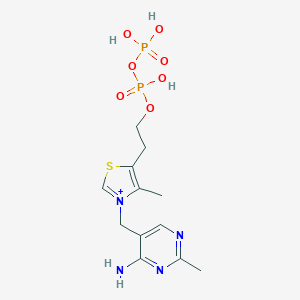

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
